4-Iodonaphthalene-1-carbonitrile is an organic compound characterized by its unique structural features, including an iodine atom and a cyano group attached to a naphthalene ring. Its molecular formula is , and it has a molecular weight of 279.08 g/mol. This compound is significant in the field of organic synthesis and medicinal chemistry due to its reactivity and potential applications in various scientific domains.
4-Iodonaphthalene-1-carbonitrile belongs to the class of halogenated organic compounds, specifically halonaphthalenes, which are known for their diverse chemical properties and applications in synthetic organic chemistry.
The synthesis of 4-iodonaphthalene-1-carbonitrile typically involves the following steps:
The final product is extracted using ethyl acetate, washed, dried, and purified through flash chromatography, yielding approximately 67% of the desired compound .
The molecular structure of 4-iodonaphthalene-1-carbonitrile features:
This structural arrangement significantly influences its chemical reactivity.
4-Iodonaphthalene-1-carbonitrile can participate in various chemical reactions due to its functional groups:
The compound's ability to undergo these reactions allows it to serve as a building block for more complex organic molecules, particularly in medicinal chemistry where modifications can lead to biologically active derivatives .
While specific biological activities of 4-iodonaphthalene-1-carbonitrile are not extensively documented, its structural characteristics suggest potential interactions with biological targets. The electron-withdrawing nature of the cyano group can influence pharmacological activity, potentially making this compound a candidate for further biological evaluation.
Relevant data indicate that compounds with similar structures often exhibit significant biological properties, suggesting that derivatives of 4-iodonaphthalene-1-carbonitrile may also possess interesting pharmacological activities .
4-Iodonaphthalene-1-carbonitrile serves various purposes in scientific research:
4-Iodonaphthalene-1-carbonitrile (CAS: 140456-96-8) is a polycyclic aromatic compound featuring a naphthalene core substituted with iodine at the 4-position and a cyano (–C≡N) group at the 1-position. Its molecular formula is C₁₁H₆IN, with a molecular weight of 279.08 g/mol. The IUPAC name, 4-iodonaphthalene-1-carbonitrile, precisely reflects this substitution pattern. Key structural features include:
Table 1: Key Identifiers of 4-Iodonaphthalene-1-carbonitrile
Property | Value |
---|---|
CAS Registry Number | 140456-96-8 |
Molecular Formula | C₁₁H₆IN |
Molecular Weight | 279.08 g/mol |
IUPAC Name | 4-iodonaphthalene-1-carbonitrile |
SMILES | C1=CC=C2C(=C1)C(=CC=C2I)C#N |
InChI Key | RMUURFZKCLOPQH-UHFFFAOYSA-N |
The synthesis of halogenated naphthalene carbonitriles emerged from late 20th-century advancements in aromatic functionalization:
This compound bridges synthetic chemistry and advanced materials:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8